Home > Products > Screening Compounds P79668 > 1-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-3-(4-nitrophenyl)urea
1-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-3-(4-nitrophenyl)urea - 391868-12-5

1-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-3-(4-nitrophenyl)urea

Catalog Number: EVT-2850294
CAS Number: 391868-12-5
Molecular Formula: C18H16N4O5S
Molecular Weight: 400.41
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Medicinal chemistry: As a scaffold for developing novel pharmaceuticals. The presence of a thiazole ring and urea linker offers versatility for introducing various substituents and exploring diverse biological activities [, , , , , , , , , ].
  • Material science: The molecule's structure, with conjugated pi-systems and polar functional groups, makes it a candidate for developing organic semiconductors or nonlinear optical materials [].

3-(4-Chlorophenyl)-2-(4-(4-chlorophenyl)thiazol-2-yl)-2H-pyrazolo[3,4-d]thiazol-5(6H)-one

  • Compound Description: This compound is a pyrazolo[3,4-d]thiazol-5(6H)-one derivative that demonstrated significant inhibitory activity against the human breast cancer cell line MDA-MB 231. Its IC50 value was determined to be 550 ± 0.78 µM, indicating its potential as an anti-breast cancer agent.

3-(4-Nitrophenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)-2H-pyrazolo[3,4-d]thiazol-5(6H)-one

  • Compound Description: Similar to the previous compound, this molecule is also a pyrazolo[3,4-d]thiazol-5(6H)-one derivative. It exhibited potent inhibitory activity against the MDA-MB 231 breast cancer cell line with an IC50 value of 504 ± 0.89 µM, suggesting its potential as an anti-breast cancer agent.

N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide

  • Compound Description: This compound was synthesized and characterized using various spectroscopic techniques, including FT-IR, NMR, and LCMS.

1-substituted-3-(3-(4-methylphenyl)-4-oxo-3,4-dihydrobenzopyrimidin-2-ylamino)isothioureas

  • Compound Description: This series of compounds were investigated for their antibacterial, antitubercular, and anti-HIV activities. Some derivatives exhibited potent activity against various bacterial strains, including S. epidermidis, S. aureus, and P. vulgaris, with MIC values as low as 3 μg/mL. Additionally, certain compounds demonstrated antitubercular activity (MIC = 12.5 μg/mL) and anti-HIV activity against both HIV1 and HIV2 (MIC values of 9.06 and 8.56 μg/mL, respectively). [, ]

8-Benzyloxy-5-{2-[N′-(1,3-diphenyl-1H-pyrazol-4-ylmethylene)-hydrazino]-thiazol-4-yl}-3,4-dihydro-1H-quinolin-2-Ones

  • Compound Description: This series of compounds were synthesized using a one-pot multicomponent condensation reaction, highlighting their accessibility and potential for further derivatization. The environmentally friendly synthetic approach resulted in good to excellent yields, ranging from 93% to 99%.

5-Sustituted-3-((2-(4-nitrophenyl)thiazol-4-yl)imino)-1-(substituted-1-ylmethyl)indolin-2-one scaffolds

  • Compound Description: This group of compounds was synthesized and characterized using various spectroscopic methods, including IR, 1H-NMR, 13C-NMR, and MASS spectral analysis. Their anticancer activity against MCF-7 cell lines and antibacterial activity against bacterial strains such as Staphylococcus aureus, Bacillus subtilis, E. coli, and Salmonella paratyphi were evaluated. Several compounds exhibited promising anticancer activity comparable to the standard drug, doxorubicin. Molecular docking studies were also performed to understand their potential interactions with estrogen receptors (ER) and epidermal growth factor receptors (EGFR).

4-[3-(5-Bromo-2-hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-5H-thiazol-2-one

  • Compound Description: This compound displayed significant antiproliferative activity against several cancer cell lines. It demonstrated particularly potent activity against the leukemic cell line SR (GI50 = 0.0351 µM) and the ovarian cancer cell line OVCAR-3 (GI50 = 0.248 µM). Moreover, it exhibited potent growth inhibition against Trypanosoma brucei brucei (98.8% inhibition at 10 µg/mL). Further cytotoxicity studies on human hepatocellular carcinoma HepG2 cells and non-tumorigenic murine fibroblast Balb/c 3T3 revealed that the compound targeted cancer cells more selectively.

1-substituted-3-(3-(3-nitrophenyl)-4-oxo-3,4-dihydrobenzopyrimidin-2-ylamino) isothioureas

  • Compound Description: This series of compounds were synthesized and evaluated for their antitubercular, anti-HIV, and antibacterial activities. Some derivatives exhibited potent activity against Klebsiella pneumoniae, Proteus vulgaris, and Staphylococcus aureus. Notably, compound PTS14 showed remarkable antitubercular activity (MIC = 1.56 µg/mL) and anti-HIV activity (MIC = 0.96 µg/mL against both HIV1 and HIV2).

Methyl [6-(2-aminothiazol-4-yl)-3-oxo-1,4-benzoxazin-2-yl]acetates

  • Compound Description: This series of compounds was synthesized and investigated for their inhibitory activity against COX-2 (Cyclooxygenase) and 5-LOX (Lipoxygenase), enzymes involved in inflammation. Some of these compounds exhibited notable 5-LOX inhibitory activity, indicating their potential as anti-inflammatory agents.
  • Compound Description: This compound is a PET radiotracer developed for in vivo imaging of fatty acid amide hydrolase (FAAH) in the brain. It exhibited a high binding affinity for FAAH (IC50 = 3.3 nM). Biodistribution studies in mice demonstrated significant uptake in organs known to have high FAAH concentrations, such as the lung, liver, and kidney. PET imaging in rats revealed high radioactivity in brain regions rich in FAAH, and pretreatment with a selective FAAH inhibitor, URB597, effectively reduced tracer uptake, confirming its specificity.

N-(benzo[d]thiazol-2-yl)-2-(4-((substituted)phenoxy)acetamide derivatives

  • Compound Description: This series of benzothiazole derivatives were synthesized and studied for their potential as non-steroidal anti-inflammatory agents (NSAIDs). Their structures were characterized using IR, NMR spectroscopy, and elemental analysis. Computational studies, including molecular docking simulations, were performed to evaluate their potential interactions with the cyclooxygenase-2 (COX-2) enzyme, a key target for NSAIDs.

2-Substituted-3-((3-(6-nitrobenzo[D]thiazol-2-yl)-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-1,3,4-thiadiazol-3-ium-5-thiolate

  • Compound Description: A novel series of these compounds was synthesized and characterized using IR, 1H NMR, 13C NMR, mass spectrometry, and elemental analysis. Their antimicrobial activity was assessed against a panel of microbes, demonstrating their potential as antimicrobial agents.

(E)-Methyl 3-(3,4-dimethoxyphenyl)-2-[(1,3-dioxoisoindolin-2-yl)methyl]acrylate

  • Compound Description: The compound's structure was determined using X-ray crystallography, revealing a planar isoindole ring system and the orientation of various substituents. The molecular conformation is stabilized by intramolecular hydrogen bonding.

(S)-3-(3,4-Dimethoxyphenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propionic acid methyl ester hydrate

  • Compound Description: This compound, synthesized as part of a multistep process, was characterized using X-ray crystallography, providing insights into its crystal structure and molecular conformation.

4-oxo-N-(4-oxo-3-substituted-3,4-dihydroquinazolin-2-ylamino)-2-phenylquinazoline-3(4H)-carboxamidines

  • Compound Description: This series of compounds were synthesized and screened for antitubercular, anti-HIV, and antibacterial activities. Several compounds displayed potent activity against bacterial strains, including S. epidermidis, S. aureus, and B. subtilis, with MIC values as low as 3 µg/mL.

Quinazoline-thiazole-1,3,4-oxadiazole hybrids

  • Compound Description: These novel compounds were synthesized and characterized. Antibacterial assays against MTCC strains revealed significant activity for some derivatives. Molecular docking studies suggested their potential mode of action as bacterial DNA gyrase inhibitors.

1-Ethyl-3-(thiazol-2-yl)urea derivatives

  • Compound Description: These compounds were designed and synthesized as potential inhibitors of Escherichia coli DNA gyrase. Their activity against DNA gyrase was assessed, and some derivatives exhibited potent inhibition in the low micromolar range. Further evaluation against Gram-positive and Gram-negative bacterial strains revealed promising antibacterial activity.
  • Compound Description: A novel series of these sulfonamides were synthesized and their structures were confirmed using various spectroscopic methods. They were evaluated for their in vitro anticancer activity against four cancer cell lines: human hepatocellular carcinoma (HepG2), human medulloblastoma (Daoy), human cervical cancer (HeLa), and human colon cancer (HT-29). Several derivatives showed promising cytotoxic activity. Their potential as vascular endothelial growth factor receptor (VEGFR)-2 inhibitors was also assessed. Molecular docking studies provided insights into their binding interactions with the VEGFR-2 active site.

1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213)

  • Compound Description: CHMFL-FLT3-213 is a highly potent type II FLT3 kinase inhibitor, exhibiting significant inhibitory effects against FLT3-ITD mutants and related oncogenic mutations often found in acute myeloid leukemia (AML).

4-Thiazol-2-yl-5-aminopyrazoles and 4-aminopyrazolo [3,4-c] isothiazoles

  • Compound Description: These compounds were synthesized and evaluated for their in vitro antifungal activity. Notably, the 4-aminopyrazolo[3,4-c]isothiazoles demonstrated potent activity against several fungal species.

Ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl) quinoline-3-carboxylate (TAK-603)

  • Compound Description: TAK-603 is a potent bone resorption inhibitor. It exhibited significant activity in preventing bone loss in ovariectomized mice, suggesting potential applications in treating bone and joint diseases.
  • Compound Description: M-I is a metabolite of TAK-603. It demonstrated anti-inflammatory effects in an adjuvant arthritic rat model, albeit with lower potency than its parent compound.

(E)-3-(2,5-Dimethoxyphenyl)-1-{[4-(2,5-dimethoxy-phenyl)-6-((E)-2,5-dimethoxystyryl)-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]}prop-2-en-1-one and (E)-3-(2,5-Dimethoxyphenyl)-1-{[4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]}prop-2-en-1-one

  • Compound Description: These dihydropyrimidine derivatives were synthesized using an aldol condensation reaction. The major product was obtained in 15% yield, while the side product formed through vinylogous aldol condensation was obtained in 8% yield.

(Z)-4-(4-substituted-thiazol-2-yl)-1-(2-oxoindolin-3-ylidene) semicarbazides and derivatives

  • Compound Description: These compounds, including their oxadiazole, thiazolidinone, and semicarbazone derivatives, were synthesized and characterized. Their antimicrobial activities were evaluated against various bacterial and fungal strains. [, ]

4-amino-5-(3-chlorobenzo(b)thien-2-yl)-3-mercapto-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazoles and triazolo(3,4-b)(1,3,4)thiadiazines

  • Compound Description: These compounds were synthesized using conventional and microwave-assisted methods. The synthesis involved the reaction of a chlorocarbonylbenzothiophene derivative with various reagents to afford the desired triazole and thiadiazole derivatives.

1-(4-Oxo-3-(3-methoxyphenyl)-3H-quinazolin-2-yl)-4-(substituted) thiosemicarbazides

  • Compound Description: This new series of compounds was synthesized and evaluated for their antitubercular and antimicrobial activities. Notably, some derivatives exhibited potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.

Alkyl-2-{[3-(3'-Chloro-4'-nitrophenyl)-2-oxo-3,4-dihydro-2H-1,3,2λ5-benzoxazaphosphinin-2-yl]amino} alkanoates

  • Compound Description: This series of compounds were synthesized via a two-step process involving the condensation of a substituted phenol with phosphorus oxychloride followed by reaction with amino acid alkyl esters. The compounds were characterized using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, 31P NMR, and mass spectrometry.

1-[2-(3,4-Disubstituted phenyl)-3-chloro-4-oxoazetidin-1-yl]-3-(6-substituted-1,3-benzothiazol-2-yl)ureas

  • Compound Description: A series of these compounds was synthesized and evaluated for their anticonvulsant activity. They were also screened for potential hepatotoxic and neurotoxic effects.

(2E)-3-[4-(Dimethylamino)phenyl]-1-(2,5-dimethylthiophen-3-yl)prop-2-en-1-one and (2E)-3-(3,4-Dimethoxyphenyl)-1-(2,5-dimethylthiophen-3-yl)prop-2-en-1-one

  • Compound Description: The nonlinear refractive index and nonlinear absorption coefficient of these compounds were studied using the Z-scan technique. Their optical limiting properties were also investigated, suggesting potential applications in optical devices.

Derivatives of 1-(7-(hexahydro-pyrrolo[3,4-c]pyrrole-2(1H)-yl)quinolin-4-yl)-3-(pyrazin-2-yl)urea

  • Compound Description: These heterocyclic compounds are designed as inhibitors of glycogen synthase kinase 3 (GSK-3), a target of interest for various diseases, including Alzheimer's disease and diabetes. [, ]

2-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one derivatives

  • Compound Description: These compounds were synthesized using a convenient one-pot, three-component reaction and were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Rv. Their potential as anti-tubercular agents was further investigated through docking and ADMET studies.

N-(4-phenyl-1,3-thiazol-2-yl)-N'-phenylureas

  • Compound Description: These compounds were synthesized and characterized. They were screened for anti-inflammatory activity using the carrageenan-induced rat paw edema method.

2-Amino-6-methyl-4,4a,5,6-tetrahydro[3,4-d][1,3]thiazin-8a(8H)-yl-1,3-thiazol-4-ylamides

  • Compound Description: These compounds act as inhibitors of amyloid-beta protein precursors, suggesting potential use in treating Alzheimer's disease and other neurodegenerative disorders.

Properties

CAS Number

391868-12-5

Product Name

1-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-3-(4-nitrophenyl)urea

IUPAC Name

1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)urea

Molecular Formula

C18H16N4O5S

Molecular Weight

400.41

InChI

InChI=1S/C18H16N4O5S/c1-26-15-8-3-11(9-16(15)27-2)14-10-28-18(20-14)21-17(23)19-12-4-6-13(7-5-12)22(24)25/h3-10H,1-2H3,(H2,19,20,21,23)

InChI Key

MDODDXOLEOSWFV-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.